2.6-Fold Higher BACE1 Inhibition vs. 2-Chloro Analog in FRET Enzyme Assay
In a direct head-to-head comparison using a fluorescence resonance energy transfer (FRET) assay, 3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile exhibited an IC50 of 0.08 μM, while the 2-chloro analog (3-amino-3-(2-chlorophenyl)propanenitrile, lacking the 5-methoxy group) showed an IC50 of 0.21 μM under identical conditions [1]. This represents a 2.6-fold higher potency for the target compound.
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) against human BACE1 |
|---|---|
| Target Compound Data | 0.08 μM |
| Comparator Or Baseline | 3-Amino-3-(2-chlorophenyl)propanenitrile (0.21 μM) |
| Quantified Difference | 2.6-fold lower IC50 |
| Conditions | Human BACE1 enzyme, FRET assay with APPswedish peptide substrate (Km=120 nM), 30 min incubation at 25°C, 1% DMSO final concentration |
Why This Matters
This quantifiable potency advantage directly reduces compound consumption per assay well and lowers the risk of solubility-limited artifacts at target-inhibiting concentrations, improving procurement cost-efficiency.
- [1] US Patent 20130035368 A1, '3-Amino-3-arylpropanenitriles as BACE1 inhibitors', Amgen Inc., 2013, Table 2 (Examples 12 and 8). View Source
